REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10].[Cl:11][CH2:12][C:13](Cl)=[O:14]>C(Cl)Cl>[Cl:11][CH2:12][C:13]([NH:2][C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10])=[O:14] |f:0.1|
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Name
|
|
Quantity
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30 g
|
Type
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reactant
|
Smiles
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Cl.NC1=C(C=C(O)C=C1)O
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Name
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TEA
|
Quantity
|
77.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
460 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
14.78 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the solution was stirred for 60 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The crude product was washed through a plug of silica gel with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
purified through column chromatography
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |